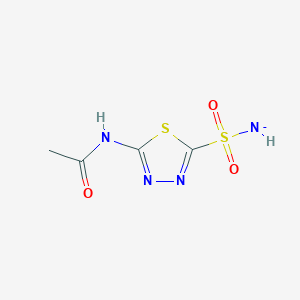

Acetazolamide(1-)

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H5N4O3S2- |

|---|---|

Molecular Weight |

221.2 g/mol |

IUPAC Name |

(5-acetamido-1,3,4-thiadiazol-2-yl)sulfonylazanide |

InChI |

InChI=1S/C4H6N4O3S2/c1-2(9)6-3-7-8-4(12-3)13(5,10)11/h1H3,(H3,5,6,7,9,10,11)/p-1 |

InChI Key |

PPCFSEIOYQJRDN-UHFFFAOYSA-M |

Canonical SMILES |

CC(=O)NC1=NN=C(S1)S(=O)(=O)[NH-] |

Origin of Product |

United States |

Foundational & Exploratory

The Role of Carbonic Anhydrase Inhibition in Glaucoma Pathophysiology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by progressive optic neuropathy, often associated with elevated intraocular pressure (IOP).[1] The management of glaucoma primarily focuses on lowering IOP to prevent further optic nerve damage. Carbonic anhydrase inhibitors (CAIs) are a class of drugs that effectively reduce IOP by decreasing the production of aqueous humor, the clear fluid that fills the front part of the eye.[1][2] This technical guide provides an in-depth overview of the role of carbonic anhydrase inhibition in the pathophysiology and treatment of glaucoma. It covers the fundamental mechanism of action, presents key quantitative data on the efficacy of various CAIs, details relevant experimental protocols, and visualizes complex pathways and workflows to support research and drug development efforts in this field.

Pathophysiology of Glaucoma and the Role of Aqueous Humor

The pathophysiology of glaucoma is multifactorial, but elevated IOP is the most significant modifiable risk factor.[3] IOP is maintained by a delicate balance between the production of aqueous humor by the ciliary body and its drainage through the trabecular meshwork and uveoscleral outflow pathways.[4] In many forms of glaucoma, an increase in resistance to aqueous humor outflow leads to a rise in IOP, which in turn exerts pressure on the optic nerve head, causing damage to retinal ganglion cells and their axons, ultimately leading to vision loss.[2]

Aqueous humor is a transparent, watery fluid that provides nutrients to and removes waste from the avascular tissues of the anterior segment of the eye, such as the cornea and lens.[2][5] It is actively secreted by the ciliary epithelium, a bilayered structure covering the ciliary processes.[4][6] The formation of aqueous humor is a complex process involving diffusion, ultrafiltration, and active transport of ions and other solutes, which creates an osmotic gradient that drives the movement of water into the posterior chamber.[4][5][7]

Mechanism of Action of Carbonic Anhydrase Inhibitors

Carbonic anhydrase is a zinc-containing metalloenzyme that catalyzes the reversible hydration of carbon dioxide to carbonic acid, which then dissociates into a bicarbonate ion and a proton.[4]

CO₂ + H₂O ⇌ H₂CO₃ ⇌ H⁺ + HCO₃⁻

This reaction is crucial for the production of aqueous humor. In the ciliary epithelium, the formation of bicarbonate ions is a key step in the active secretion of solutes into the posterior chamber.[4][8] The movement of bicarbonate, along with sodium and chloride ions, creates the osmotic gradient necessary for aqueous humor formation.[7][9]

Carbonic anhydrase inhibitors are primarily sulfonamide derivatives that bind to the zinc ion in the active site of the carbonic anhydrase enzyme, blocking its catalytic activity.[10] By inhibiting carbonic anhydrase in the ciliary processes, CAIs reduce the rate of bicarbonate formation.[11] This, in turn, decreases the secretion of sodium and fluid, leading to a reduction in aqueous humor production and a subsequent lowering of IOP.[8][11] Several isoforms of carbonic anhydrase are present in the ciliary epithelium, with CA-II, CA-IV, and CA-XII being the primary targets for currently available inhibitors.[12][13]

Signaling Pathway of Aqueous Humor Production and CAI Action

The following diagram illustrates the key steps in aqueous humor production within the ciliary epithelium and the point of intervention for carbonic anhydrase inhibitors.

Caption: Mechanism of aqueous humor production and inhibition by CAIs.

Classes and Efficacy of Carbonic Anhydrase Inhibitors

CAIs can be administered systemically (orally) or topically (as eye drops).

-

Systemic CAIs: Acetazolamide, methazolamide, and dichlorphenamide are potent IOP-lowering agents.[12][13] However, their use is often limited by systemic side effects, which can include paresthesia, fatigue, metallic taste, metabolic acidosis, and kidney stones.[1][12][14]

-

Topical CAIs: To circumvent the systemic side effects, topical formulations were developed. Dorzolamide and brinzolamide are the two most commonly used topical CAIs.[1][12] They are generally well-tolerated, with the most common side effects being local, such as stinging, burning, and a bitter taste.[1][15]

Quantitative Data on IOP Reduction

The following tables summarize the efficacy of various systemic and topical carbonic anhydrase inhibitors in reducing intraocular pressure.

Table 1: Efficacy of Systemic Carbonic Anhydrase Inhibitors

| Drug | Dosage | Mean IOP Reduction (%) | Study Population |

| Acetazolamide | 250-1000 mg/day | 20-30% | Patients with primary open-angle glaucoma[16] |

| Methazolamide | 50-100 mg 2-3 times/day | 15-25% | Patients with primary open-angle glaucoma[16] |

Table 2: Efficacy of Topical Carbonic Anhydrase Inhibitors

| Drug | Concentration | Mean IOP Reduction (%) | Study Population |

| Dorzolamide | 2% | 15-25% | Patients with ocular hypertension or open-angle glaucoma[10] |

| Brinzolamide | 1% | 15-20% | Patients with ocular hypertension or open-angle glaucoma[10] |

Pharmacokinetics of Topical CAIs

The ocular distribution of topical CAIs is a critical factor in their efficacy. The following table presents a comparison of the pharmacokinetic parameters of dorzolamide and brinzolamide in the rabbit eye after a single topical dose.

Table 3: Ocular Pharmacokinetics of Dorzolamide vs. Brinzolamide in Rabbits (Single Dose)

| Ocular Tissue | Parameter (AUC₀₋₂₄ µg·h/g or /mL) | Dorzolamide | Brinzolamide | Fold Difference (Dorzolamide/Brinzolamide) |

| Aqueous Humor | AUC₀₋₂₄ | ~2x higher | - | 2[17][18][19] |

| Anterior Sclera | AUC₀₋₂₄ | ~7x higher | - | 7[17][18] |

| Posterior Sclera | AUC₀₋₂₄ | ~2.6-3.5x higher | - | 2.6-3.5[17][18] |

| Anterior Retina | AUC₀₋₂₄ | ~1.4-1.5x higher | - | 1.4-1.5[17][18] |

| Posterior Retina | AUC₀₋₂₄ | ~1.9x higher | - | 1.9[17][18] |

| Optic Nerve | AUC₀₋₂₄ | ~9x higher | - | 9[17][18] |

Data synthesized from studies in pigmented rabbits.[17][18][19][20]

Experimental Protocols for Preclinical Evaluation

The development of novel CAIs requires robust preclinical evaluation. The following are generalized protocols for key experiments.

Measurement of Aqueous Humor Flow Rate by Fluorophotometry

This is the predominant method for studying aqueous humor dynamics.[21]

Principle: A fluorescent tracer (e.g., fluorescein) is introduced into the anterior chamber. The rate of its clearance, which is proportional to the rate of aqueous humor outflow, is measured over time using a scanning ocular fluorophotometer.[21][22]

Protocol Outline:

-

Animal Model: Typically rabbits or non-human primates are used.[23]

-

Tracer Administration: A known amount of fluorescein is administered topically or via iontophoresis.[21]

-

Fluorophotometry Measurements: The fluorescence in the cornea and anterior chamber is measured at regular intervals (e.g., every 15-30 minutes) for several hours using a calibrated fluorophotometer.[21][22]

-

Data Analysis: The rate of decrease in fluorescein concentration in the anterior chamber is used to calculate the aqueous humor flow rate, typically expressed in µL/min.[22]

In Vitro Carbonic Anhydrase Activity Assay

Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of carbonic anhydrase. A common method is the esterase assay, which uses p-nitrophenyl acetate (p-NPA) as a substrate. Carbonic anhydrase catalyzes the hydrolysis of p-NPA to p-nitrophenol, which can be quantified spectrophotometrically.

Protocol Outline:

-

Enzyme and Substrate Preparation: Purified carbonic anhydrase (e.g., bovine CA-II) and a stock solution of p-NPA in a suitable solvent (e.g., acetone) are prepared.

-

Inhibitor Preparation: The test compound (potential CAI) is dissolved and serially diluted to a range of concentrations.

-

Reaction Mixture: In a 96-well plate, the enzyme, buffer (e.g., Tris-HCl), and varying concentrations of the inhibitor are pre-incubated.

-

Initiation of Reaction: The reaction is started by adding the p-NPA substrate.

-

Spectrophotometric Measurement: The absorbance at 400 nm is measured at regular intervals to determine the rate of p-nitrophenol formation.

-

Data Analysis: The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by plotting the percentage of inhibition against the inhibitor concentration.

Measurement of Intraocular Pressure in Animal Models

Principle: Tonometry is used to measure IOP in animal models of glaucoma. Rebound tonometry is a commonly used, non-invasive method.

Protocol Outline:

-

Animal Model: Rodent models (mice, rats) or rabbits with induced ocular hypertension are frequently used.[3][24][25]

-

Anesthesia: The animal is lightly anesthetized to minimize movement and stress.

-

Tonometry: A rebound tonometer (e.g., TonoLab, Tono-Pen) is used to measure IOP. The probe of the tonometer makes brief contact with the cornea, and the device calculates the IOP based on the rebound characteristics of the probe.

-

Measurements: Multiple readings are taken from each eye and averaged to obtain a reliable IOP measurement.

-

Drug Administration and Follow-up: The test compound is administered (e.g., topically), and IOP is measured at various time points post-administration to determine the drug's efficacy and duration of action.

Experimental Workflow for Novel CAI Evaluation

The following diagram outlines a typical workflow for the preclinical evaluation of a novel carbonic anhydrase inhibitor.

Caption: Preclinical evaluation workflow for a novel CAI.

Logical Framework of CAI Action in Glaucoma

The therapeutic effect of carbonic anhydrase inhibitors in glaucoma is a direct consequence of their biochemical mechanism of action, leading to a cascade of physiological changes that culminate in the reduction of intraocular pressure.

Caption: Logical cascade of CAI effects in glaucoma.

Future Directions and Conclusion

Carbonic anhydrase inhibitors remain a valuable component of the therapeutic armamentarium for glaucoma.[13] While the development of topical agents has significantly improved their safety profile, research continues to focus on novel formulations and delivery systems to enhance efficacy and patient compliance.[26] Furthermore, there is ongoing investigation into the potential neuroprotective effects of CAIs and their impact on ocular blood flow, which may offer additional benefits in the management of glaucoma.[26][27] The design of new CAIs with improved isoform selectivity and pharmacokinetic properties is an active area of drug discovery.[28][29] A thorough understanding of the fundamental role of carbonic anhydrase in aqueous humor dynamics is essential for the continued development of innovative and effective treatments for this sight-threatening disease.

References

- 1. Carbonic Anhydrase Inhibitors for the Treatment of Glaucoma - West Coast Glaucoma [westcoastglaucoma.com]

- 2. How Do Antiglaucoma Carbonic Anhydrase Inhibitors Work? Uses, Side Effects, Drug Names [rxlist.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Physiology, Aqueous Humor Circulation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Studies on bicarbonate transporters and carbonic anhydrase in porcine non-pigmented ciliary epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. [Carbonic anhydrase and its function in ion transport in cultivated pigmented ciliary body epithelial cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Systemically and Topically Administered Carbonic Anhydrase Inhibitors in the Treatment of Glaucoma | Ento Key [entokey.com]

- 11. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]

- 12. The development of topically acting carbonic anhydrase inhibitors as anti-glaucoma agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Glaucoma Drops: Carbonic Anhydrase Inhibitors - The Eye Depot [theeyedepot.com]

- 15. mycorneacare.com [mycorneacare.com]

- 16. Intraocular pressure effects of carbonic anhydrase inhibitors in primary open-angle glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Ocular pharmacokinetics of dorzolamide and brinzolamide after single and multiple topical dosing: implications for effects on ocular blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. iovs.arvojournals.org [iovs.arvojournals.org]

- 19. Ocular Pharmacokinetics of Dorzolamide and Brinzolamide After Single and Multiple Topical Dosing: Implications for Effects on Ocular Blood Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. tandfonline.com [tandfonline.com]

- 22. iovs.arvojournals.org [iovs.arvojournals.org]

- 23. ophthalmologytimes.com [ophthalmologytimes.com]

- 24. bjo.bmj.com [bjo.bmj.com]

- 25. Customized Rodent Models of Glaucoma - Ace Therapeutics [acetherapeutics.com]

- 26. Topical carbonic anhydrase inhibitors and glaucoma in 2021: where do we stand? - PMC [pmc.ncbi.nlm.nih.gov]

- 27. tandfonline.com [tandfonline.com]

- 28. biorxiv.org [biorxiv.org]

- 29. Discovery of novel inhibitors for the treatment of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Potential: An In-depth Technical Guide to the Off-Label Applications of Acetazolamide in Scientific Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetazolamide, a potent carbonic anhydrase inhibitor, has a long-standing clinical history for its FDA-approved indications, including glaucoma, epilepsy, and altitude sickness.[1][2] However, its mechanism of action—the reversible inhibition of carbonic anhydrase, an enzyme crucial for maintaining pH balance and fluid secretion—has prompted extensive scientific investigation into a wide array of off-label applications.[2][3] This technical guide provides a comprehensive overview of the current landscape of acetazolamide research in oncology and neurology, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental designs.

Core Mechanism of Action

Acetazolamide's primary pharmacological effect stems from its non-competitive inhibition of carbonic anhydrase (CA). This enzyme catalyzes the rapid interconversion of carbon dioxide and water to bicarbonate and hydrogen ions. By blocking this reaction, acetazolamide disrupts the normal balance of these ions, leading to systemic effects such as metabolic acidosis and alterations in fluid dynamics across various tissues.[2] In the kidneys, this inhibition leads to increased excretion of bicarbonate, sodium, potassium, and water, resulting in a diuretic effect.[2] In the central nervous system and the eye, it reduces the production of cerebrospinal fluid (CSF) and aqueous humor, respectively.[4]

digraph "Acetazolamide_Mechanism_of_Action" {

graph [fontname="Arial", fontsize=12, labelloc="t", label="General Mechanism of Acetazolamide Action", splines=ortho, nodesep=0.5, ranksep=0.5];

node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.1];

edge [fontname="Arial", fontsize=10, arrowhead=normal];

// Nodes

Acetazolamide [label="Acetazolamide", fillcolor="#4285F4", fontcolor="#FFFFFF"];

CarbonicAnhydrase [label="Carbonic Anhydrase (CA)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Reaction [label="CO2 + H2O <=> H2CO3 <=> H+ + HCO3-", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

BicarbonateReabsorption [label="Decreased Bicarbonate\nReabsorption (Kidney)", fillcolor="#FBBC05", fontcolor="#202124"];

FluidSecretion [label="Decreased Fluid Secretion\n(CSF, Aqueous Humor)", fillcolor="#FBBC05", fontcolor="#202124"];

pHAlteration [label="Altered Cellular pH\n(Intra- and Extracellular)", fillcolor="#FBBC05", fontcolor="#202124"];

Diuresis [label="Diuresis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

MetabolicAcidosis [label="Metabolic Acidosis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

ReducedPressure [label="Reduced Intracranial &\nIntraocular Pressure", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

AlteredSignaling [label="Altered Cellular Signaling", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges

Acetazolamide -> CarbonicAnhydrase [label="Inhibits"];

CarbonicAnhydrase -> Reaction [label="Catalyzes"];

Acetazolamide -> BicarbonateReabsorption [style=invis];

Acetazolamide -> FluidSecretion [style=invis];

Acetazolamide -> pHAlteration [style=invis];

BicarbonateReabsorption -> Diuresis;

BicarbonateReabsorption -> MetabolicAcidosis;

FluidSecretion -> ReducedPressure;

pHAlteration -> AlteredSignaling;

// Invisible edges for layout

{rank=same; Acetazolamide CarbonicAnhydrase Reaction}

{rank=same; BicarbonateReabsorption FluidSecretion pHAlteration}

{rank=same; Diuresis MetabolicAcidosis ReducedPressure AlteredSignaling}

}

Caption: Acetazolamide's impact on key cancer signaling pathways.

Off-Label Applications in Neurological Disorders

Acetazolamide's ability to reduce cerebrospinal fluid (CSF) production and induce metabolic acidosis has led to its investigation in various neurological conditions.

Idiopathic Intracranial Hypertension (IIH)

IIH is a disorder characterized by elevated intracranial pressure of unknown cause, predominantly affecting obese women of childbearing age. Acetazolamide is a first-line treatment for IIH, aimed at reducing intracranial pressure and preserving vision.[5][6]

A randomized, double-blind, placebo-controlled trial provided the following data on the efficacy of acetazolamide in IIH patients with mild visual loss:[6][7]

Outcome Measure Acetazolamide Group Placebo Group p-value Change in Perimetric Mean Deviation (dB) +1.43 +0.71 0.05 Change in Papilledema Grade -0.70 Not reported <0.001 Reduction in Lumbar Opening Pressure (mm H₂O) -112.3 -52.4 Not reported

Study Design: Multicenter, randomized, double-blind, placebo-controlled trial.

Participants: Patients meeting the modified Dandy criteria for IIH with mild visual loss.

Intervention:

-

All participants receive a low-sodium, weight-reduction diet.

-

Participants are randomized to receive either acetazolamide (up to 4 g/day ) or a matching placebo for six months.

-

The dosage of acetazolamide is gradually increased to the maximum tolerated dose.

Primary Outcome: Change in perimetric mean deviation in the most affected eye at six months.

Secondary Outcomes: Changes in papilledema grade, lumbar opening pressure, and quality of life.[5][6][8]

Central Sleep Apnea (CSA)

CSA is a sleep disorder characterized by the temporary cessation of breathing due to a lack of respiratory effort. Acetazolamide is thought to improve CSA by inducing metabolic acidosis, which stimulates the respiratory drive.[9][10]

A double-blind, prospective, crossover study in patients with heart failure and CSA demonstrated the following effects of acetazolamide:[9][10]

Outcome Measure Acetazolamide Placebo p-value Hourly Episodes of Central Apnea 23 ± 21 49 ± 28 0.004 Percentage of Sleep Time with SaO₂ <90% 6 ± 13% 19 ± 32% 0.01

Study Design: Double-blind, randomized, placebo-controlled, crossover trial.

Participants: Patients with stable systolic heart failure and a baseline apnea-hypopnea index >15 events per hour.

Intervention:

-

Participants are randomized to receive either acetazolamide or a placebo before bedtime for a specified period (e.g., six nights).

-

A washout period follows before crossing over to the other treatment arm.

Primary Outcome: Change in the number of central apnea episodes per hour of sleep, measured by polysomnography.

Secondary Outcomes: Changes in oxygen saturation, sleep quality, and daytime sleepiness.[9][10]

Signaling Pathways in Neurological Disorders

In IIH, acetazolamide's primary mechanism is the reduction of CSF production by inhibiting carbonic anhydrase in the choroid plexus. In CSA, the induced metabolic acidosis stimulates central and peripheral chemoreceptors, leading to an increased respiratory drive and stabilization of breathing during sleep.[11][12]

```dot

digraph "Acetazolamide_Neuro_Workflow" {

graph [fontname="Arial", fontsize=12, labelloc="t", label="Experimental Workflow for Neurological Disorder Clinical Trials", splines=ortho, nodesep=0.5, ranksep=0.5];

node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.1];

edge [fontname="Arial", fontsize=10, arrowhead=normal];

// Nodes

PatientScreening [label="Patient Screening &\nRecruitment", fillcolor="#F1F3F4", fontcolor="#202124"];

BaselineAssessment [label="Baseline Assessment\n(e.g., Visual Fields, Polysomnography)", fillcolor="#FBBC05", fontcolor="#202124"];

Randomization [label="Randomization", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

AcetazolamideGroup [label="Acetazolamide\nTreatment Group", fillcolor="#4285F4", fontcolor="#FFFFFF"];

PlaceboGroup [label="Placebo\nControl Group", fillcolor="#4285F4", fontcolor="#FFFFFF"];

TreatmentPeriod [label="Treatment Period\n(e.g., 6 months)", fillcolor="#F1F3F4", fontcolor="#202124"];

FollowUp [label="Follow-up Assessments", fillcolor="#FBBC05", fontcolor="#202124"];

DataAnalysis [label="Data Analysis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges

PatientScreening -> BaselineAssessment;

BaselineAssessment -> Randomization;

Randomization -> AcetazolamideGroup;

Randomization -> PlaceboGroup;

AcetazolamideGroup -> TreatmentPeriod;

PlaceboGroup -> TreatmentPeriod;

TreatmentPeriod -> FollowUp;

FollowUp -> DataAnalysis;

}

References

- 1. researchgate.net [researchgate.net]

- 2. Acetazolamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. What is the mechanism of Acetazolamide? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. neurologytoday.aan.com [neurologytoday.aan.com]

- 6. neurology.org [neurology.org]

- 7. The Idiopathic Intracranial Hypertension Treatment Trial: A Review of the Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A randomised controlled trial of treatment for idiopathic intracranial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. atsjournals.org [atsjournals.org]

- 10. Acetazolamide improves central sleep apnea in heart failure: a double-blind, prospective study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Acetazolamide modulates intracranial pressure directly by its action on the cerebrospinal fluid secretion apparatus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jcsm.aasm.org [jcsm.aasm.org]

The effects of acetazolamide on cerebrospinal fluid dynamics and production.

An In-depth Technical Guide on the Effects of Acetazolamide on Cerebrospinal Fluid Dynamics and Production

Introduction: The Role of Acetazolamide in CSF Dynamics

Acetazolamide, a potent carbonic anhydrase inhibitor, is a cornerstone in managing conditions marked by elevated intracranial pressure (ICP), such as idiopathic intracranial hypertension and hydrocephalus.[1][2] Its principal mechanism involves reducing cerebrospinal fluid (CSF) secretion by the choroid plexus, the specialized brain tissue responsible for producing the majority of CSF.[1][3] By inhibiting the enzyme carbonic anhydrase, acetazolamide disrupts the critical balance of ion transport that drives water movement into the cerebral ventricles, thereby diminishing the rate of CSF production.[1][4] This guide provides a detailed examination of the molecular pathways, quantitative effects, and experimental methodologies related to acetazolamide's impact on CSF dynamics.

Quantitative Effects of Acetazolamide on CSF Production and Intracranial Pressure

The administration of acetazolamide leads to a measurable reduction in both CSF production rates and intracranial pressure. The following tables consolidate key quantitative findings from a range of preclinical and clinical studies.

Table 1: Effect of Acetazolamide on Cerebrospinal Fluid (CSF) Production

| Parameter | Species/Study Population | Dosage | Reduction (%) | Key Findings | Citation |

| CSF Production | Children with hydrocephalus | 50-75 mg/kg/day | 39-48% | Significant decrease in externalized ventriculostomy drain output. | [1][5] |

| CSF Production | Sprague-Dawley Rats | 50 mg/kg | ~45% | This dose reduces CSF production to approximately 55% of baseline. | [6] |

| CSF Production | Rats | Not Specified | ~50% | Acetazolamide is a well-established reducer of CSF secretion in rats. | [4] |

| CSF Production | Humans | Not Specified | up to 48% | Acetazolamide decreases CSF flow by inhibiting 99.5% of carbonic anhydrase in the choroid plexus. | [7] |

Table 2: Effect of Acetazolamide on Intracranial Pressure (ICP)

| Parameter | Species/Study Population | Dosage | Reduction | Key Findings | Citation |

| Intracranial Pressure (ICP) | Healthy Rats | 200 mg (i.p.) | Max reduction of 66 ± 4% at 55 min | Significantly lowered ICP within 10 minutes of injection compared to vehicle. | [8][9] |

| Intracranial Pressure (ICP) | Healthy Rats | Various (i.v., i.c.v., p.o.) | ~40% | The reduction was independent of the route of administration. | [3] |

| Opening Pressure | Humans with CSF leaks | 500 mg (single dose) | Mean of 32 to 21.9 cm H₂O | Pressure was measured by lumbar puncture 4 hours after administration. | [7] |

| ICP Spikes | Rats with intracerebral hemorrhage | 50 mg/kg (i.p.) | Significant reduction in 1-min peak ICP | Did not affect mean ICP but reduced transient spikes and improved compliance. | [6] |

Mechanism of Action and Signaling Pathways

Acetazolamide's primary target is carbonic anhydrase, an enzyme that catalyzes the hydration of carbon dioxide (CO₂) to carbonic acid (H₂CO₃), which then rapidly dissociates into a proton (H⁺) and a bicarbonate ion (HCO₃⁻).[1][4] In the epithelial cells of the choroid plexus, this reaction is crucial for providing the ions necessary for transport into the ventricles, which in turn creates the osmotic gradient for water movement.

By inhibiting carbonic anhydrase, acetazolamide reduces the availability of H⁺ and HCO₃⁻ ions. This limitation indirectly inhibits ion transporters on both the basolateral and apical membranes of the choroid plexus epithelium, such as Na⁺/H⁺ exchangers and HCO₃⁻ transporters, which are dependent on these ions.[3][10] The reduced transport of Na⁺, HCO₃⁻, and Cl⁻ into the CSF decreases the osmotic gradient, thereby lowering the driving force for water movement through aquaporin-1 (AQP1) channels and reducing overall CSF secretion.[10][11] Some studies also suggest that acetazolamide may directly inhibit the Na⁺/K⁺-ATPase and modulate the expression of AQP1.[8][11]

Caption: Acetazolamide's inhibitory pathway on CSF production.

Experimental Protocols

Investigating the effects of acetazolamide on CSF dynamics involves precise in-vivo and ex-vivo methodologies. A common preclinical model utilizes rodents to measure physiological changes following drug administration.

In Vivo Measurement of Intracranial Pressure and CSF Secretion in Rats

-

Animal Model : Adult female Sprague-Dawley rats are frequently used.[1]

-

Anesthesia and Ventilation : Animals are anesthetized, often with isoflurane, and mechanically ventilated to maintain stable blood gases and prevent systemic pCO₂ changes from influencing the results.[3]

-

Surgical Preparation :

-

ICP Monitoring : A pressure-sensitive catheter is inserted into the cisterna magna or a lateral ventricle to continuously record ICP.[3]

-

Ventriculo-Cisternal Perfusion : For CSF secretion measurement, cannulas are placed in a lateral ventricle (for infusion) and the cisterna magna (for collection). An artificial CSF solution containing a non-metabolizable marker like FITC-dextran or inulin is perfused at a constant rate.[1][3]

-

-

Drug Administration : Acetazolamide or a vehicle control is administered, typically intravenously (i.v.), intraperitoneally (i.p.), or via oral gavage (p.o.).[3]

-

Data Collection :

-

ICP and mean arterial pressure (MAP) are continuously recorded.[3]

-

The outflowing perfusate from the cisterna magna is collected at set intervals. The concentration of the marker in the outflow is measured.

-

-

Calculation of CSF Secretion : The rate of newly formed CSF is calculated based on the dilution of the marker in the collected fluid using the following formula: Vp = ri * ((Ci - Co) / Co), where Vp is the CSF secretion rate, ri is the infusion rate, Ci is the marker concentration in the inflow solution, and Co is the concentration in the outflow solution.[3]

-

Ex Vivo Analysis : Following in-vivo experiments, choroid plexus tissue may be isolated for radioisotope flux assays or Western blot analysis to examine changes in ion transporter activity and protein expression (e.g., AQP1, Na⁺/K⁺-ATPase).[3][8]

Caption: Experimental workflow for in-vivo analysis in rats.

Logical Relationships and Physiological Consequences

The primary consequence of acetazolamide administration is a direct reduction in CSF secretion at the choroid plexus. This is not a secondary effect of systemic changes like diuresis or altered blood pressure.[3][12] Studies have shown that acetazolamide effectively lowers ICP regardless of the administration route (systemic or directly into the cerebral ventricles), confirming its direct action on the central nervous system.[3] The reduction in CSF volume leads to a decrease in overall intracranial pressure and an improvement in intracranial compliance, which is the brain's ability to buffer changes in volume. This is evidenced by a reduction in transient ICP spikes in pathological conditions.[6]

References

- 1. benchchem.com [benchchem.com]

- 2. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Acetazolamide modulates intracranial pressure directly by its action on the cerebrospinal fluid secretion apparatus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular Mechanisms of Cerebrospinal Fluid Production - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Use of acetazolamide to decrease cerebrospinal fluid production in chronically ventilated patients with ventriculopleural shunts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Acetazolamide Mitigates Intracranial Pressure Spikes Without Affecting Functional Outcome After Experimental Hemorrhagic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Acetazolamide lowers intracranial pressure and modulates the cerebrospinal fluid secretion pathway in healthy rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Acetazolamide: A Technical Guide to its Pharmacological Properties and Diuretic Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetazolamide, a potent inhibitor of the enzyme carbonic anhydrase, holds a unique position in the diuretic armamentarium. Though not as powerful as loop diuretics, its distinct mechanism of action provides specific therapeutic benefits, particularly in managing conditions characterized by abnormal fluid retention, such as edema related to congestive heart failure, and in correcting metabolic alkalosis.[1][2] This technical guide provides an in-depth exploration of the pharmacological properties of acetazolamide, its diuretic effects, the signaling pathways it modulates, and the experimental protocols used to evaluate its activity.

Pharmacological Properties

Mechanism of Action

Acetazolamide's primary pharmacological effect is the non-competitive inhibition of carbonic anhydrase (CA).[3] This enzyme is ubiquitous throughout the body, but its inhibition in the renal proximal convoluted tubule is the basis for acetazolamide's diuretic action.[4][5][6]

Carbonic anhydrase catalyzes the reversible reaction of carbon dioxide hydration and carbonic acid dehydration: CO₂ + H₂O ⇌ H₂CO₃ ⇌ H⁺ + HCO₃⁻[3]

In the proximal tubule, this reaction is crucial for the reabsorption of sodium (Na⁺) and bicarbonate (HCO₃⁻). By inhibiting CA on the luminal membrane and within the cytoplasm of epithelial cells, acetazolamide disrupts this process.[6] This leads to:

-

Reduced Bicarbonate Reabsorption: Inhibition of CA prevents the dehydration of carbonic acid in the tubular lumen and its rehydration within the cell, significantly reducing the availability of hydrogen ions (H⁺) for the Na⁺/H⁺ exchanger.[7] This effectively blocks the reabsorption of filtered bicarbonate.[6][8]

-

Increased Urinary Excretion: The retained bicarbonate in the tubular fluid acts as an osmotic agent, obligating the excretion of water.[9] It also carries cations, primarily sodium and potassium, to maintain electrical neutrality.[1]

-

Urine Alkalinization and Metabolic Acidosis: The significant loss of bicarbonate in the urine leads to its alkalinization.[1][10] Concurrently, the retention of H⁺ and depletion of bicarbonate stores in the blood result in a dose-dependent hyperchloremic metabolic acidosis.[6][10][11]

Pharmacokinetics

The pharmacokinetic profile of acetazolamide is characterized by good oral absorption and renal elimination.

| Parameter | Value | Reference |

| Route of Administration | Oral, Intravenous | [8] |

| Oral Bioavailability | 70-100% | [8] |

| Protein Binding | ~90% | [8] |

| Volume of Distribution (VOD) | 0.231 L/kg | [12][13] |

| Metabolism | Not metabolized | [8] |

| Elimination Half-life | 6-10 hours | [8] |

| Excretion | Renal, via secretion in the proximal tubule | [6][8] |

| Time to Peak Effect (Urine pH) | 2 hours | [6] |

| Duration of Action | 8-12 hours | [8] |

Note: Dosing must be adjusted in patients with renal failure as the drug is cleared renally.[6]

Pharmacodynamics

The pharmacodynamic effects of acetazolamide extend beyond diuresis due to the widespread distribution of carbonic anhydrase.

| Parameter | Effect | Reference |

| Renal | Sodium bicarbonate diuresis, increased urinary pH, hyperchloremic metabolic acidosis, increased potassium excretion. | [6][7][10] |

| Ocular | Decreased aqueous humor secretion, leading to reduced intraocular pressure. | [4][10][14] |

| Central Nervous System | Decreased cerebrospinal fluid (CSF) production, acidification of blood which can stimulate respiration. | [4][6][10] |

| Emax (IOP Lowering) | 7.2 mmHg | [12][13] |

| EC50 (IOP Lowering) | 1.64 µg/mL | [12][13] |

Diuretic and Physiological Effects

Acetazolamide induces a mild diuresis.[7] Its primary diuretic efficacy is limited because the increased sodium load delivered to the distal nephron can be largely reabsorbed by more powerful mechanisms in the ascending limb of the loop of Henle.[7][9] However, it is effective in specific clinical scenarios, such as edema from congestive heart failure and in correcting metabolic alkalosis that can result from the use of other diuretics.[6][10][15]

Quantitative Effects on Body Water and Electrolytes

Studies have quantified the impact of acetazolamide on fluid and electrolyte balance.

Table 2.1: Effect of Acetazolamide on Body Water Compartments in Healthy Males (Data from a study involving three 250 mg oral doses over 14 hours)

| Parameter | Change from Baseline | Reference |

| Total Body Water | -1.7 L | [16] |

| Extracellular Water | -3.3 L | [16] |

| Intracellular Water | +1.6 L | [16] |

Table 2.2: Effect of Acetazolamide on Blood and Urine Parameters

| Parameter | Change | Reference |

| Venous Blood pH | Decreased by 0.09 units | [16] |

| Plasma HCO₃⁻ | Decreased by 5.9 mM | [16] |

| Serum Chloride | Increased (from 105 to 110 mmol/L) | [17] |

| Urinary Na⁺ Excretion | Increased by ~30% (vs. pre-treatment) | [8] |

| Urinary K⁺ Excretion | Almost doubled (vs. pre-treatment) | [8] |

| Urinary HCO₃⁻ Excretion | Increased ~10-fold (vs. pre-treatment) | [8] |

Note: The marked increase in potassium excretion is due to increased sodium delivery to the collecting duct, which enhances the electrochemical gradient for potassium secretion.[6][7]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the mechanism of action and the logical cascade of effects following acetazolamide administration.

Caption: Mechanism of Acetazolamide in the Renal Proximal Tubule.

Caption: Physiological Cascade Following Acetazolamide Administration.

Experimental Protocols

Preclinical Evaluation: Lipschitz Test for Diuretic Activity

This is a standard in vivo method for screening diuretic agents in rodents.[18]

-

Objective: To determine the diuretic activity of a test compound by measuring urine output and electrolyte content compared to a vehicle control and a standard diuretic.

-

Animal Model: Male Wistar or Sprague-Dawley rats (150-200g).[18]

-

Grouping: Animals are divided into at least three groups (n ≥ 6 per group):

-

Procedure:

-

Fasting: Animals are fasted overnight with free access to water.

-

Hydration: A saline load (0.9% NaCl) is administered orally or intraperitoneally at a volume of 25 mL/kg body weight to ensure adequate hydration and a uniform baseline.[18]

-

Dosing: Immediately after hydration, the respective substances (vehicle, standard, or test compound) are administered, typically via oral gavage.

-

Urine Collection: Animals are placed individually in metabolic cages, which are designed to separate urine and feces.[19]

-

Measurement: Total urine volume is measured at set time intervals (e.g., every hour for 5 hours, and a cumulative 24-hour volume).[19][20]

-

-

Data Analysis:

-

Diuretic Index: (Urine volume of test group) / (Urine volume of control group).

-

Electrolyte Analysis: The collected urine is analyzed for Na⁺, K⁺, and Cl⁻ concentrations using a flame photometer or ion-selective electrodes to determine the natriuretic, kaliuretic, and saluretic indices.

-

Caption: Workflow for a Preclinical Diuretic Activity Assay.

Clinical Evaluation Protocol

This protocol is based on methodologies used in clinical studies to assess pharmacokinetics and pharmacodynamics.[12][13][16]

-

Objective: To characterize the pharmacokinetic profile and pharmacodynamic effects (e.g., on intraocular pressure, acid-base balance, or electrolyte excretion) of acetazolamide in human subjects.

-

Study Population: Healthy volunteers or a specific patient population (e.g., patients with glaucoma, heart failure, or metabolic alkalosis).[12][17][21]

-

Study Design: A single-dose or multiple-dose, crossover, or parallel-group study.

-

Procedure:

-

Baseline Measurements: Collect baseline data, including blood samples (for electrolytes, creatinine, blood gases) and relevant physiological parameters (e.g., intraocular pressure, weight, urine output).

-

Drug Administration: Administer a specified dose of acetazolamide (e.g., 250-500 mg) orally or intravenously.

-

Serial Sampling:

-

Blood: Collect blood samples at predetermined time points (e.g., 1, 3, 5, 9 hours post-dose) to measure plasma concentrations of acetazolamide via a validated analytical method (e.g., HPLC).[12]

-

Urine: Collect urine over specified intervals to measure volume and electrolyte concentrations.

-

-

Pharmacodynamic Assessments: Measure the physiological parameter of interest at the same time points as blood sampling. For example, measure intraocular pressure using tonometry.[12][13]

-

-

Data Analysis:

-

Pharmacokinetics: Use software like NONMEM to perform nonlinear mixed-effect modeling.[12][13] Calculate key parameters such as clearance, volume of distribution, and absorption rate constant.[12][13]

-

Pharmacodynamics: Model the relationship between drug concentration and effect (e.g., using an Emax model) to determine parameters like EC50 (the concentration at which 50% of the maximal effect is observed).[12][13]

-

Conclusion

Acetazolamide is a carbonic anhydrase inhibitor with well-defined pharmacological properties. Its diuretic effect, driven by the inhibition of proximal tubular sodium bicarbonate reabsorption, is modest but clinically significant in specific contexts. The resultant metabolic acidosis and urine alkalinization are predictable consequences of its mechanism. A thorough understanding of its pharmacokinetics and pharmacodynamics, supported by robust preclinical and clinical experimental protocols, is essential for its appropriate application in research and drug development. While largely superseded by more potent diuretics for general edema, its unique profile ensures its continued utility in specialized therapeutic areas, often as an adjunct to other treatments.[9][22]

References

- 1. acetaZOLAMIDE Tablets, USP [dailymed.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. droracle.ai [droracle.ai]

- 4. Acetazolamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. en.wikipedia.org [en.wikipedia.org]

- 6. litfl.com [litfl.com]

- 7. m.youtube.com [m.youtube.com]

- 8. derangedphysiology.com [derangedphysiology.com]

- 9. The Mechanism of action of Acetazolamide_Chemicalbook [chemicalbook.com]

- 10. picmonic.com [picmonic.com]

- 11. droracle.ai [droracle.ai]

- 12. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics and Pharmacodynamics of Acetazolamide in Patients with Intraocular Pressure Elevation [jstage.jst.go.jp]

- 14. droracle.ai [droracle.ai]

- 15. mdpi.com [mdpi.com]

- 16. journals.physiology.org [journals.physiology.org]

- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. youtube.com [youtube.com]

- 20. ijpp.com [ijpp.com]

- 21. springermedizin.de [springermedizin.de]

- 22. academic.oup.com [academic.oup.com]

Prophylactic Acetazolamide for Acute Mountain Sickness: A Technical Guide

Executive Summary

Acute Mountain Sickness (AMS) is a common, self-limiting condition characterized by symptoms such as headache, nausea, fatigue, and dizziness that occurs in unacclimatized individuals ascending to altitudes typically above 2,500 meters.[1] While generally benign, AMS can progress to life-threatening conditions like high-altitude cerebral edema (HACE) and high-altitude pulmonary edema (HAPE). Acetazolamide, a carbonic anhydrase inhibitor, is the most extensively studied and utilized pharmacological agent for AMS prophylaxis.[2][3] This document provides a comprehensive technical overview of its mechanism of action, clinical efficacy supported by quantitative data, detailed experimental protocols from key trials, and established dosing regimens.

Core Mechanism of Action

Acetazolamide's primary role in AMS prevention is to accelerate acclimatization.[1][4] Its efficacy is not due to a single physiological effect but a combination of actions stemming from the inhibition of the carbonic anhydrase enzyme.[1][2]

The traditionally accepted mechanism involves:

-

Renal Carbonic Anhydrase Inhibition: Acetazolamide inhibits carbonic anhydrase in the proximal renal tubules, reducing the reabsorption of bicarbonate.[5][6]

-

Bicarbonate Diuresis & Metabolic Acidosis: The resulting excretion of bicarbonate induces a mild metabolic acidosis.[2][4][5][7]

-

Compensation for Respiratory Alkalosis: At high altitude, hypoxia stimulates peripheral chemoreceptors, leading to hyperventilation. This increased breathing rate expels more carbon dioxide, causing respiratory alkalosis, which in turn acts as a brake on the central respiratory drive.[3] The metabolic acidosis induced by acetazolamide counteracts this respiratory alkalosis.[2][3][5]

-

Stimulation of Ventilation: By offsetting the alkalotic brake, acetazolamide allows for a more robust and sustained ventilatory response to hypoxia.[2][3] This enhances both the rate and depth of breathing, leading to improved arterial oxygen saturation (SpO₂), particularly during sleep.[4]

Other contributing factors include a reduction in cerebrospinal fluid (CSF) production, which may help lower intracranial pressure, and a diuretic effect that reduces overall fluid retention.[7] The drug also significantly reduces the periodic breathing patterns commonly experienced during sleep at high altitudes.[3][4]

Caption: Mechanism of Action for Acetazolamide in AMS Prophylaxis.

Clinical Efficacy: Quantitative Summary

Numerous randomized controlled trials (RCTs) and meta-analyses have established the efficacy of acetazolamide in preventing AMS. Prophylaxis with acetazolamide has been associated with a relative risk reduction for AMS of approximately 48% compared to placebo.[8][9][10] Efficacy appears to be consistent across various dosages, though side-effect profiles may differ.[8][9][11]

Table 1: Summary of Key Randomized Controlled Trials on Acetazolamide Prophylaxis

| Study (Author, Year) | Dosage Regimen | Ascent Profile | AMS Incidence (Acetazolamide) | AMS Incidence (Placebo) | Key Finding |

| Low, E.V. et al. (BMJ, 2012) Meta-Analysis[12][13] | 250 mg, 500 mg, 750 mg daily | Ascent >3000 m | OR: 0.41 (250mg) | OR: 1.0 | 250 mg daily is the lowest dose with clear evidence of efficacy.[12] |

| Basnyat, B. et al. (J Travel Med, 2012) Meta-Analysis[8][9][10] | Various (250-750 mg/day) | Various | Pooled RR: 0.52 | Pooled RR: 1.0 | Acetazolamide provides a 48% relative risk reduction in AMS.[8][9] |

| Lipman, G.S. et al. (Am J Med, 2020)[14] | 62.5 mg BID vs 125 mg BID | 1240 m to 3810 m in 4 hrs | 55% (62.5 mg) | 45% (125 mg) | 62.5 mg BID was not non-inferior to the standard 125 mg BID dose.[14] |

| Zhang, Y. et al. (Front Pharmacol, 2021) Meta-Analysis[11][15] | 125 mg, 250 mg, 375 mg BID | Various | Significantly reduced | Significantly higher | Doses of 125 mg, 250 mg, and 375 mg BID are all effective.[11][15] |

Note: OR = Odds Ratio; RR = Relative Risk; BID = Twice Daily. AMS incidence can vary significantly based on ascent rate, final altitude, and individual susceptibility.

Detailed Experimental Protocols

To ensure reproducibility and rigorous evaluation of therapeutic candidates, understanding the methodologies of pivotal trials is critical. Below are representative protocols.

This protocol is derived from a double-blind, randomized, controlled non-inferiority trial comparing a low dose to a standard dose of acetazolamide.[14]

-

Objective: To determine if acetazolamide 62.5 mg twice daily is non-inferior to 125 mg twice daily for AMS prevention.[14]

-

Participants: Healthy adult volunteers without contraindications to acetazolamide.[14] Exclusion criteria included prior sulfa allergy, kidney or liver disease, and recent travel to high altitude.[1][6]

-

Randomization: Participants were randomized in a double-blind fashion to receive either 62.5 mg acetazolamide or 125 mg acetazolamide.

-

Intervention:

-

The first dose was administered the evening prior to ascent.

-

Dosing continued twice daily (BID) throughout the study period at altitude.

-

-

Ascent Profile: Participants were transported from a baseline altitude of 1240 m (4100 ft) to a final altitude of 3810 m (12,570 ft) over approximately 4 hours.[14]

-

Primary Outcome Measurement: The primary outcome was the incidence of AMS, defined using the 2018 Lake Louise Scoring System (LLSS). A diagnosis required a headache, a total LLSS score of ≥3, and at least one other symptom (e.g., gastrointestinal distress, fatigue, dizziness).[14]

-

Data Collection: Symptom scores, vital signs, and peripheral oxygen saturation (SpO₂) were collected at baseline and at specified intervals after arrival at altitude.

-

Statistical Analysis: A non-inferiority margin was pre-specified (e.g., 26%). The confidence interval for the difference in AMS incidence between the two groups was calculated to determine if the low dose was non-inferior to the standard dose.[14]

Caption: Representative Workflow for an AMS Prophylaxis Clinical Trial.

Dosing, Administration, and Adverse Effects

-

Recommended Prophylactic Dose: The standard and most commonly recommended dose is 125 mg orally every 12 hours.[1][4][16] Doses of 250 mg daily have similar efficacy to higher doses but with a potentially better side-effect profile.[8][9][12] A dose of 62.5 mg twice daily has been shown to be less effective.[14]

-

Administration: Prophylaxis should begin the day before ascent and continue for the first two days at the highest altitude, or longer if ascent continues.[1][4][16]

-

Adverse Effects: Side effects are common but generally mild.[8][9] The most frequent adverse events include paresthesia (tingling in extremities), polyuria, and dysgeusia (taste alteration).[1][17] These effects are often dose-related.[8][9] It is critical to note that some side effects, such as nausea and fatigue, can overlap with the symptoms of AMS itself, potentially complicating diagnosis.[6][18]

Conclusion and Future Directions

Acetazolamide is a well-established, effective prophylactic agent against Acute Mountain Sickness. Its mechanism, centered on inducing a metabolic acidosis to stimulate ventilation, is well-understood. Clinical evidence robustly supports a prophylactic dose of 125 mg twice daily, initiated prior to ascent.

Future research should continue to explore individual responses to prophylaxis, including genetic predispositions and the influence of comorbidities.[11][15] Furthermore, head-to-head trials comparing acetazolamide with other potential prophylactic agents, with standardized ascent profiles and outcome measures, are warranted to refine clinical guidelines for specific populations and ascent scenarios.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. Mechanisms of action of acetazolamide in the prophylaxis and treatment of acute mountain sickness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. High-Altitude Travel and Altitude Illness | Yellow Book | CDC [cdc.gov]

- 5. What is the mechanism of Acetazolamide? [synapse.patsnap.com]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. runwayhealth.com [runwayhealth.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Acetazolamide for the prevention of acute mountain sickness--a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Acetazolamide for the prevention of acute mountain sickness: a systematic review and meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Efficacy of acetazolamide for the prophylaxis of acute mountain sickness: A systematic review, meta-analysis, and trial sequential analysis of randomized clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bmj.com [bmj.com]

- 13. Identifying the lowest effective dose of acetazolamide for the prophylaxis of acute mountain sickness: systematic review and meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. A Randomized Controlled Trial of the Lowest Effective Dose of Acetazolamide for Acute Mountain Sickness Prevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Efficacy of Acetazolamide for the Prophylaxis of Acute Mountain Sickness: A Systematic Review, Meta-Analysis and Trial Sequential Analysis of Randomized Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. sportintegrity.gov.au [sportintegrity.gov.au]

- 17. researchgate.net [researchgate.net]

- 18. A randomized trial of dexamethasone and acetazolamide for acute mountain sickness prophylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]

Beyond Carbonic Anhydrase: An In-depth Technical Guide to the Molecular Targets of Acetazolamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetazolamide, a sulfonamide derivative, has been a cornerstone in clinical practice for decades, primarily recognized for its potent inhibition of carbonic anhydrase (CA) isoenzymes. This mechanism underpins its therapeutic applications in glaucoma, epilepsy, altitude sickness, and as a diuretic. However, a growing body of evidence reveals that the pharmacological profile of acetazolamide extends beyond CA inhibition, implicating a range of off-target molecular interactions that contribute to its diverse physiological effects. This technical guide provides a comprehensive exploration of these non-carbonic anhydrase targets, presenting quantitative data, detailed experimental methodologies, and visual representations of the involved signaling pathways to support further research and drug development endeavors.

Core Molecular Targets Beyond Carbonic Anhydrase

Emerging research has identified several key proteins and pathways that are directly or indirectly modulated by acetazolamide, independent of its well-established effects on carbonic anhydrase. These include aquaporin water channels, ion-motive ATPases, and modulators of inflammatory and neuronal signaling pathways.

Aquaporins (AQPs)

Aquaporins are a family of transmembrane water channels crucial for fluid homeostasis in various tissues. Acetazolamide has been shown to interact with and modulate the function of specific aquaporin isoforms, notably AQP1 and AQP4.

| Target | Species | Experimental System | Method | Parameter | Value | Reference(s) |

| AQP1 | Human | Xenopus laevis oocytes | Osmotic swelling assay | IC50 | 5.5 µM | [1] |

| Rat | HEK293 cells | Osmotic water permeability assay | - | Inhibition at 1 & 10 µM | [2] | |

| Rat | Red Blood Cells | Surface Plasmon Resonance (SPR) | - | Direct Binding Confirmed | [2] | |

| AQP4 | Rat | Proteoliposomes | Stopped-flow light scattering | IC50 | ~1.1 mM | [3] |

| Human | Xenopus laevis oocytes | Osmotic swelling assay | IC50 | 0.86 µM | [3] |

a) Osmotic Water Permeability Assay in Xenopus laevis Oocytes:

-

Oocyte Preparation: Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.

-

cRNA Injection: Inject oocytes with cRNA encoding the human AQP1 or AQP4 protein. Incubate for 2-3 days to allow for protein expression.

-

Pre-incubation: Incubate the oocytes in a buffer solution containing varying concentrations of acetazolamide or a vehicle control for a specified period (e.g., 30 minutes).

-

Osmotic Challenge: Transfer the oocytes to a hypotonic solution.

-

Data Acquisition: Record the time course of oocyte swelling using video microscopy.

-

Analysis: Calculate the initial rate of volume increase to determine the osmotic water permeability coefficient (Pf). Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the acetazolamide concentration.[1][3]

b) Surface Plasmon Resonance (SPR) for AQP1-Acetazolamide Interaction:

-

AQP1 Immobilization: Isolate AQP1 from a suitable source (e.g., rat red blood cells) and immobilize it on a CM5 sensor chip via amine coupling.[2]

-

Acetazolamide Injection: Inject varying concentrations of acetazolamide over the sensor surface.

-

Data Acquisition: Monitor the change in the SPR signal (response units, RU) in real-time to observe the binding and dissociation phases.

-

Analysis: Analyze the sensorgrams to confirm a direct binding interaction. While a specific dissociation constant (Kd) was not reported in the cited literature, this method confirms a direct physical interaction.[2]

References

- 1. researchgate.net [researchgate.net]

- 2. Acetazolamide inhibits osmotic water permeability by interaction with aquaporin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Acetazolamide protects rat articular chondrocytes from IL-1β-induced apoptosis by inhibiting the activation of NF-κB signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Leading Edge of Carbonic Anhydrase Inhibition: A Technical Guide to the Synthesis and Screening of Novel Acetazolamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetazolamide, a cornerstone carbonic anhydrase (CA) inhibitor, has a rich history in the management of a spectrum of conditions, from glaucoma and epilepsy to altitude sickness.[1][2] Its therapeutic versatility stems from its ability to reversibly inhibit carbonic anhydrase, a ubiquitous zinc metalloenzyme that catalyzes the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[3] This fundamental physiological role in pH regulation and fluid balance has made CA an attractive target for therapeutic intervention.[3][4]

The quest for novel CA inhibitors with improved potency, selectivity, and pharmacokinetic profiles has spurred extensive research into the synthesis and screening of acetazolamide derivatives. This technical guide provides an in-depth overview of the core methodologies employed in the design, synthesis, and biological evaluation of these novel therapeutic candidates. We will delve into detailed experimental protocols, present key quantitative data for comparative analysis, and visualize the intricate workflows and pathways central to this area of drug discovery.

Synthesis of Novel Acetazolamide Derivatives

The synthesis of novel acetazolamide derivatives typically involves the modification of the core N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide structure.[5] A common strategy involves the reaction of a key sulfonyl chloride intermediate with various amines, hydrazones, or other nucleophiles to generate a diverse library of sulfonamide derivatives.[1][2] Greener and more efficient synthetic methodologies are continually being explored, such as the replacement of hazardous reagents like chlorine gas with sodium hypochlorite (commercial bleach) for the oxidation step.[1][2]

General Synthetic Workflow

The synthesis of acetazolamide derivatives can be conceptualized in a multi-step workflow, starting from a commercially available precursor.

Caption: A generalized workflow for the synthesis of novel acetazolamide derivatives.

Experimental Protocol: Synthesis of a Sulfonamide Derivative

This protocol provides a generalized procedure for the synthesis of a novel acetazolamide derivative from the corresponding sulfonyl chloride intermediate.

Materials:

-

5-(acetylamino)-1,3,4-thiadiazole-2-sulfonyl chloride (1 mmol)

-

Desired amine or other nucleophile (1 mmol)

-

Acetonitrile (15 mL)

-

Pyridine or other suitable base (optional)

-

Silica gel for chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

Dissolve the 5-(acetylamino)-1,3,4-thiadiazole-2-sulfonyl chloride in acetonitrile in a round-bottom flask.[6]

-

Slowly add the desired amine to the solution. If the amine salt is used, a base like pyridine may be added to neutralize the acid.

-

Reflux the reaction mixture for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).[6]

-

Once the reaction is complete, concentrate the mixture using a rotary evaporator.[6]

-

Purify the crude product by silica gel column chromatography, using a suitable solvent system such as a gradient of hexane and ethyl acetate.[6]

-

Collect the fractions containing the desired product and evaporate the solvent.

-

Characterize the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.

Screening of Novel Acetazolamide Derivatives

The biological evaluation of newly synthesized acetazolamide derivatives is crucial to determine their inhibitory potency and selectivity against various carbonic anhydrase isoforms. The primary screening assays are typically biochemical in nature, measuring the inhibition of CA catalytic activity.

Screening Cascade

A typical screening cascade for novel CA inhibitors involves a series of assays to identify and characterize promising lead compounds.

Caption: A typical screening cascade for identifying lead carbonic anhydrase inhibitors.

Experimental Protocols for Screening Assays

This high-throughput compatible assay measures the inhibition of the esterase activity of carbonic anhydrase.[4][7]

Materials:

-

Purified human carbonic anhydrase (hCA) isoform

-

Assay Buffer (e.g., Tris-HCl buffer)

-

4-Nitrophenyl acetate (4-NPA) as substrate

-

Test compounds (novel acetazolamide derivatives)

-

Acetazolamide (as a positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compounds and the positive control (acetazolamide) in DMSO. The final DMSO concentration in the assay should not exceed 1%.[4]

-

In a 96-well plate, add the assay buffer, test compound/control, and the hCA enzyme solution to the respective wells.[4]

-

Include enzyme control (100% activity) and background control (no enzyme) wells.[4]

-

Initiate the reaction by adding the 4-NPA substrate to all wells.

-

Incubate the plate at a controlled temperature (e.g., 25°C).

-

Measure the absorbance at 405 nm at regular intervals to monitor the formation of 4-nitrophenol.

-

Calculate the percentage of inhibition for each compound concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.[4]

This is the gold-standard method for measuring the direct physiological reaction of CO2 hydration catalyzed by carbonic anhydrase.[3]

Materials:

-

Stopped-flow spectrophotometer

-

Purified human carbonic anhydrase (hCA) isoform

-

CO2-saturated water

-

Buffer solution containing a pH indicator (e.g., phenol red)

-

Test compounds (novel acetazolamide derivatives)

Procedure:

-

Prepare a solution of the hCA enzyme in the buffer.

-

Prepare solutions of the test compounds at various concentrations.

-

The stopped-flow instrument rapidly mixes the CO2-saturated water with the enzyme/inhibitor solution.

-

The change in absorbance of the pH indicator is monitored over time as the pH decreases due to the formation of protons during CO2 hydration.

-

The initial rate of the reaction is calculated from the slope of the absorbance change.

-

The inhibition constant (Ki) is determined by analyzing the reaction rates at different inhibitor concentrations using appropriate enzyme kinetic models (e.g., Michaelis-Menten).

Quantitative Data Presentation

The inhibitory potency of novel acetazolamide derivatives is typically reported as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values. The following tables summarize representative data for acetazolamide and some of its derivatives against various human carbonic anhydrase (hCA) isoforms.

Table 1: Inhibitory Activity (IC50) of Acetazolamide and Derivatives against hCA Isoforms

| Compound | hCA I (IC50, µM) | hCA II (IC50, µM) | hCA IX (IC50, µM) | hCA XII (IC50, µM) |

| Acetazolamide | 6.07 | 0.02 | - | - |

| Compound 7 | 15.7 | 13.5 | - | - |

| Compound 4h | - | 0.033 | - | - |

| Compound 4e | - | 0.067 | - | - |

| Compound 4g | - | 0.084 | - | - |

Data compiled from multiple sources.[5][8]

Table 2: Inhibition Constants (Ki) of Acetazolamide and Derivatives against hCA Isoforms

| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |

| Acetazolamide | - | 0.8 | - | 5.70 |

| Compound 6 | - | - | 0.4 | - |

| Compound 2h | 45.10 | 5.87 | - | 7.91 |

Data compiled from multiple sources.[9][10][11]

Signaling Pathways and Mechanism of Action

Carbonic anhydrase inhibitors exert their effects by modulating pH homeostasis and fluid secretion in various tissues. In the context of cancer, tumor-associated isoforms like CA IX and CA XII play a crucial role in regulating the tumor microenvironment.

Caption: Role of CA IX in the tumor microenvironment and the inhibitory effect of acetazolamide derivatives.

By inhibiting CA IX, novel acetazolamide derivatives can disrupt the pH balance in the tumor microenvironment, leading to increased extracellular acidity and reduced intracellular pH. This can, in turn, inhibit tumor growth, proliferation, and metastasis, making these compounds promising candidates for anticancer therapy.[12][13]

Conclusion

The synthesis and screening of novel acetazolamide derivatives represent a vibrant and promising area of drug discovery. The methodologies outlined in this guide provide a framework for the rational design and evaluation of new carbonic anhydrase inhibitors with enhanced therapeutic potential. As our understanding of the diverse physiological and pathological roles of carbonic anhydrase isoforms continues to grow, so too will the opportunities for developing innovative and targeted therapies based on the versatile acetazolamide scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Design, synthesis, evaluation of biological activities and molecular docking and dynamic studies of novel acetazolamide analog compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Acetazolamide synthesis - chemicalbook [chemicalbook.com]

- 7. Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric)| Abcam [abcam.com]

- 8. researchgate.net [researchgate.net]

- 9. Carbonic anhydrase Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 10. arpi.unipi.it [arpi.unipi.it]

- 11. researchgate.net [researchgate.net]

- 12. Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening — Journal of Young Investigators [jyi.org]

- 13. Acetazolamide serves as selective delivery vehicle for dipeptide-linked drugs to renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Efficacy of Acetazolamide on Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetazolamide (AZ), a well-established carbonic anhydrase (CA) inhibitor, has garnered significant interest in oncology for its potential to disrupt the pH homeostasis in tumor microenvironments. Many solid tumors overexpress specific carbonic anhydrase isoforms, particularly the membrane-bound CAIX and CAXII, especially under hypoxic conditions.[1][2] These enzymes play a crucial role in maintaining a relatively alkaline intracellular pH (pHi) conducive to proliferation and survival, while contributing to an acidic extracellular space that promotes invasion and metastasis.[1] By inhibiting these CAs, acetazolamide induces intracellular acidification, which can suppress tumor growth, induce apoptosis, and inhibit cell migration.[1][3] This technical guide provides a comprehensive overview of the in vitro studies of acetazolamide across various cancer cell lines, presenting quantitative data, detailed experimental protocols, and visualizing key mechanisms and workflows.

Core Mechanism of Action

Acetazolamide's primary anti-cancer mechanism is the inhibition of carbonic anhydrases, which catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. In the context of a tumor, particularly in hypoxic regions, the overexpression of CAIX leads to an efficient extrusion of protons, contributing to the acidification of the tumor microenvironment. Acetazolamide, by blocking CAIX activity, disrupts this pH regulation, leading to an accumulation of acid within the cancer cells. This intracellular acidification can trigger several anti-tumor effects, including the induction of apoptosis and the inhibition of proliferation.[1][4]

Figure 1: Core mechanism of acetazolamide in cancer cells.

Quantitative Data Presentation

The efficacy of acetazolamide varies across different cancer cell lines, often correlating with the expression levels of the targeted carbonic anhydrase isoforms.

Inhibitory Activity against Human Carbonic Anhydrase Isoforms

The following table summarizes the inhibitory constants (Ki) or half-maximal inhibitory concentrations (IC50) of acetazolamide against key human carbonic anhydrase isoforms. The strong inhibition of the tumor-associated CAIX is noteworthy.

| Isoform | Ki (nM) | IC50 (nM) | Notes |

| hCA I | 250[2] | - | A cytosolic isoform. |

| hCA II | 12[2] | 130[5] | A ubiquitous cytosolic isoform. |

| hCA IX | 25 [2] | 30 [5] | A transmembrane, tumor-associated isoform. |

| hCA XII | 5.7[1][2] | - | A transmembrane, tumor-associated isoform. |

Anti-proliferative Activity in Cancer Cell Lines

This table summarizes the half-maximal inhibitory concentration (IC50) for cell viability or proliferation across a range of cancer cell lines, demonstrating the differential sensitivity to acetazolamide.

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time | Reference |

| HT-29 | Colorectal Adenocarcinoma | 53.78 | Not Specified | [5] |

| H-727 | Bronchial Carcinoid (Typical) | 117 | 7 days | [1][6] |

| H-720 | Bronchial Carcinoid (Atypical) | 166 | 7 days | [1][6] |

| SH-SY5Y | Neuroblastoma | ~40-50 | Not Specified | [1] |

| U251 | Glioblastoma | No significant effect | 72 hours | [1][7] |

| T98G | Glioblastoma | No significant effect | 72 hours | [1][7] |

| 5637 | Bladder Cancer | No significant effect | 72 hours | [1][7] |

| HT-1376 | Bladder Cancer | No significant effect | 72 hours | [1][7] |

It is important to note that the lack of a significant effect in certain glioblastoma and bladder cancer cell lines, even under hypoxic conditions that upregulate CAIX expression, suggests that CAIX inhibition alone may not be sufficient to halt proliferation in all cellular contexts.[1][7] This points to the existence of other resistance mechanisms or cellular dependencies.[1]

Experimental Protocols

To ensure reproducibility and facilitate the design of new studies, detailed methodologies for key in vitro experiments are provided below.

Cell Viability and Proliferation Assay (MTT/AlamarBlue)

This protocol is used to determine the dose-dependent effect of acetazolamide on cancer cell growth.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., H-727, H-720) in a 96-well plate at a density of 40,000–80,000 cells/well and incubate overnight to allow for cell attachment.[1]

-

Treatment: Treat the cells with a range of acetazolamide concentrations (e.g., 0-80 µM) and a vehicle control (e.g., DMSO).[1]

-

Incubation: Incubate the plates for the desired time points (e.g., 48 hours, 7 days).[1]

-

Reagent Addition: Add a cell viability reagent such as MTT or AlamarBlue to each well and incubate for 1-4 hours.[1][2]

-

Measurement: Measure the absorbance or fluorescence using a plate reader to determine the percentage of viable cells relative to the control.[1]

-

Data Analysis: Calculate IC50 values by plotting cell viability against the logarithm of the drug concentration.[1]

Figure 2: Workflow for a typical cell viability assay.

Measurement of Intracellular pH (pHi)

This protocol directly validates acetazolamide's mechanism of action by measuring changes in intracellular pH.

Methodology:

-

Cell Loading: Load cells with a pH-sensitive fluorescent dye (e.g., BCECF-AM) by incubating them in a buffer containing the dye.

-

Washing: Wash the cells to remove any extracellular dye.

-

Baseline Measurement: Record the baseline fluorescence ratio at two different excitation wavelengths.

-

Treatment: Add acetazolamide to the cells.

-

Kinetic Measurement: Continuously monitor the fluorescence ratio to record changes in pHi over time. A decrease in the ratio typically indicates intracellular acidification.[1]

-

Calibration: At the end of the experiment, perfuse the cells with high-potassium buffers of known pH containing a protonophore (e.g., nigericin) to generate a calibration curve that relates the fluorescence ratio to the absolute pHi.[1]

Figure 3: Experimental workflow for measuring intracellular pH.

Cell Invasion Assay

This protocol assesses the impact of acetazolamide on the invasive potential of cancer cells.[3]

Methodology:

-

Chamber Hydration: Rehydrate Matrigel-coated invasion chambers (e.g., BioCoat Matrigel invasion chambers) with a serum-free medium.[1]

-

Cell Seeding: Seed cancer cells (e.g., renal carcinoma cell lines Caki-1, Caki-2) in the upper chamber in a serum-free medium, with or without acetazolamide (e.g., 10 µM).[1][3] The lower chamber should contain a chemoattractant, such as a serum-containing medium.

-

Incubation: Incubate the chambers for a sufficient period to allow for cell invasion (e.g., 48 hours).

-

Removal of Non-Invasive Cells: Remove the non-invasive cells from the upper surface of the membrane with a cotton swab.

-

Staining and Counting: Fix and stain the invasive cells on the lower surface of the membrane and count them under a microscope.[1]

Signaling Pathways and Cellular Effects

Acetazolamide's impact extends beyond simple pH modulation, influencing various signaling pathways and cellular processes.

Induction of Autophagy in Breast Cancer Cells

In T-47D breast cancer cells, acetazolamide has been shown to induce death-inducing autophagy rather than significant apoptosis.[4] This process involves the increased expression of autophagy-related genes (ATG5), p53, and DRAM.[4] Furthermore, acetazolamide treatment leads to an increase in the BCLN1/Bcl-2 ratio and PTEN expression, coupled with a decrease in Akt1 expression, which collectively promotes autophagic cell death.[4]

Figure 4: Acetazolamide-induced autophagy in T-47D cells.

Synergistic Effects with Other Anti-Cancer Agents

Acetazolamide has demonstrated synergistic effects when combined with other anti-cancer drugs. For instance, in laryngeal carcinoma Hep-2 cells, combining acetazolamide with cisplatin enhances growth inhibition and apoptosis.[8][9] This combination leads to a decreased Bcl-2/Bax ratio, increased caspase-3 expression, and reduced expression of the proliferation marker PCNA.[8][9] Similarly, acetazolamide potentiates the anti-tumor effects of the HDAC inhibitor MS-275 in neuroblastoma cells, leading to cell cycle arrest, apoptosis, and reduced migration.[10] In bronchial carcinoid cell lines, the combination of acetazolamide and sulforaphane was more effective at reducing cell viability and colony formation than either agent alone.[6]

Conclusion

The in vitro data compiled from diverse cancer cell lines validate that acetazolamide exerts its anti-cancer effects primarily through the inhibition of carbonic anhydrases and the subsequent disruption of cellular pH regulation.[1] However, the variable sensitivity across different cell lines underscores the importance of the cellular context, including the specific CA isoform expression profile and the presence of potential resistance pathways.[1] The detailed experimental protocols and visualized workflows provided in this guide serve as a valuable resource for researchers aiming to further investigate the therapeutic potential of acetazolamide and other carbonic anhydrase inhibitors in oncology. Future studies should continue to explore combination therapies and delve deeper into the molecular mechanisms underlying the differential responses observed in various cancer types.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. pnas.org [pnas.org]

- 4. Acetazolamide triggers death inducing autophagy in T-47D breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]